![molecular formula C23H26N4O6S B2587083 4-[butil(etil)sulfamoil]-N-[5-(2,3-dihidro-1,4-benzodioxin-6-il)-1,3,4-oxadiazol-2-il]benzamida CAS No. 905677-49-8](/img/structure/B2587083.png)
4-[butil(etil)sulfamoil]-N-[5-(2,3-dihidro-1,4-benzodioxin-6-il)-1,3,4-oxadiazol-2-il]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H26N4O6S and its molecular weight is 486.54. The purity is usually 95%.
BenchChem offers high-quality 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have been shown to possess moderate to significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Moderate antibacterial activity | |
Staphylococcus aureus | Significant antibacterial activity | |
Candida albicans | Antifungal activity |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies involving carrageenan-induced paw edema in rats indicated that oxadiazole derivatives can significantly reduce inflammation .
Cholinesterase Inhibition
Research has highlighted the potential of this compound as a cholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. The inhibition of acetylcholinesterase can prevent the breakdown of acetylcholine, enhancing neurotransmission .
Synthesis and Mechanism of Action
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions that require careful control over reaction conditions to achieve high yields and purity . The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors, leading to the observed pharmacological effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by Rahul et al. (2023) evaluated various oxadiazole derivatives for their antimicrobial efficacy. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial activity against Staphylococcus aureus, with IC50 values indicating potent effects comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, researchers tested several derivatives in a rat model. The findings revealed that compounds similar to 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibited substantial reduction in inflammation markers compared to control groups .
Mecanismo De Acción
Target of action
The compound “4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a sulfonamide derivative . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, making them effective antibacterial agents .
Mode of action
Sulfonamides, like “4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide”, are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase. They compete with PABA for the active site of the enzyme, thereby inhibiting the enzyme and preventing the synthesis of folic acid .
Biochemical pathways
By inhibiting the synthesis of folic acid, sulfonamides prevent the formation of tetrahydrofolic acid, a cofactor required for the synthesis of nucleic acids. This leads to inhibition of bacterial growth and replication .
Pharmacokinetics
Sulfonamides are usually well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted in the urine . The specific ADME properties of “4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide” would need to be determined experimentally.
Result of action
The ultimate effect of sulfonamides is the inhibition of bacterial growth and replication. This is due to the disruption of nucleic acid synthesis caused by the lack of tetrahydrofolic acid .
Action environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, some sulfonamides can form crystals in acidic urine, leading to kidney damage .
Actividad Biológica
4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic potential based on a review of available literature.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzamide moiety linked to a 1,3,4-oxadiazole ring and a sulfonamide group. The presence of various functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent modifications to introduce the sulfonamide and benzamide functionalities. The synthetic pathways often utilize starting materials such as 2,3-dihydro-1,4-benzodioxin derivatives and butyl(ethyl)sulfamoyl precursors.
Biological Activity
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Antiparasitic Activity
The compound's structural similarity to known antiparasitic agents suggests potential efficacy against protozoan parasites. In vitro studies have demonstrated that certain oxadiazole derivatives can inhibit Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values in the low micromolar range .
Cytotoxicity
Toxicity assessments using zebrafish embryos have been performed to evaluate the safety profile of compounds similar to 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide. Results indicated moderate toxicity at higher concentrations; however, derivatives with specific substitutions showed reduced cytotoxic effects .
Case Studies
-
Trypanosomicidal Activity
A study highlighted the effectiveness of oxadiazole derivatives against T. cruzi. Compounds were evaluated for their ability to reduce parasite viability in culture. The most potent derivative exhibited an IC50 value of 3.6 µM without significant toxicity to mammalian cells . -
Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, several oxadiazole derivatives were synthesized and tested against clinical strains of bacteria. The findings revealed that specific substitutions on the oxadiazole ring enhanced activity against resistant strains .
Summary of Biological Activities
Propiedades
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-3-5-12-27(4-2)34(29,30)18-9-6-16(7-10-18)21(28)24-23-26-25-22(33-23)17-8-11-19-20(15-17)32-14-13-31-19/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVRQHMXHQINJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.